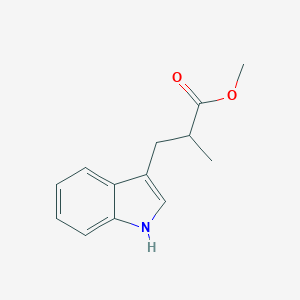![molecular formula C17H23NO2 B289867 8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate](/img/structure/B289867.png)
8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate, also known as PNU-120596, is a selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). It has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate is a positive allosteric modulator of the α7 nAChR, which is a ligand-gated ion channel found in the central nervous system. It enhances the response of the receptor to acetylcholine, resulting in increased ion flow and neurotransmitter release. This leads to improved cognitive function and memory, as well as reduced anxiety and depression.
Biochemical and Physiological Effects:
8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate has been shown to have several biochemical and physiological effects. It enhances the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to improved cognitive function and memory. It also reduces the release of glutamate, which is associated with neurotoxicity and cell death. Additionally, it has been shown to reduce inflammation and oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate is its selectivity for the α7 nAChR, which reduces the potential for off-target effects. However, its potency and efficacy can vary depending on the experimental conditions and the specific α7 nAChR isoform being targeted. Additionally, its effects can be influenced by factors such as age, sex, and genetic background.
Orientations Futures
Future research on 8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate could focus on several areas. One area of interest is its potential use in the treatment of Alzheimer's disease, where it could improve cognitive function and reduce neuroinflammation. Another area of interest is its potential use in the treatment of addiction, where it could reduce drug-seeking behavior and withdrawal symptoms. Additionally, further studies could investigate the potential use of 8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate in combination with other drugs or therapies for enhanced therapeutic effects.
Méthodes De Synthèse
The synthesis of 8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate involves the condensation of 8-azabicyclo[3.2.1]octan-3-one with 4-bromobenzoic acid, followed by reduction and esterification. The final product is obtained after purification through chromatography.
Applications De Recherche Scientifique
8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, enhance memory, and reduce anxiety and depression in animal models. It has also been studied for its potential use in the treatment of Alzheimer's disease, schizophrenia, and addiction.
Propriétés
Formule moléculaire |
C17H23NO2 |
|---|---|
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
(8-propyl-8-azabicyclo[3.2.1]octan-3-yl) benzoate |
InChI |
InChI=1S/C17H23NO2/c1-2-10-18-14-8-9-15(18)12-16(11-14)20-17(19)13-6-4-3-5-7-13/h3-7,14-16H,2,8-12H2,1H3 |
Clé InChI |
DSFMTHYTDKUCRH-UHFFFAOYSA-N |
SMILES |
CCCN1C2CCC1CC(C2)OC(=O)C3=CC=CC=C3 |
SMILES canonique |
CCCN1C2CCC1CC(C2)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5-Dimethylcyclopenta[c]quinolizine-1,2-dicarboxylic acid dimethyl ester](/img/structure/B289786.png)
![Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289787.png)
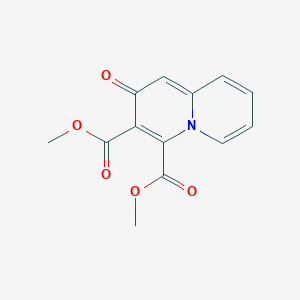
![Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate](/img/structure/B289790.png)
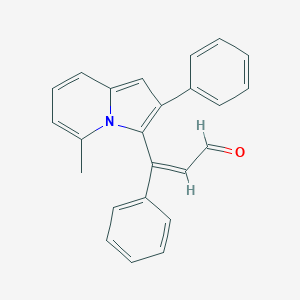
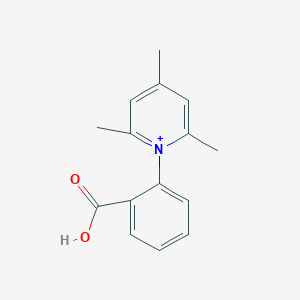
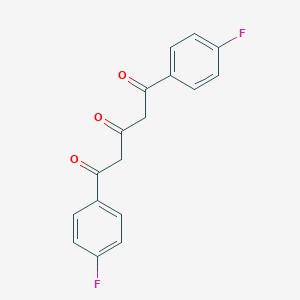
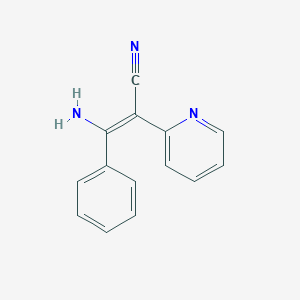
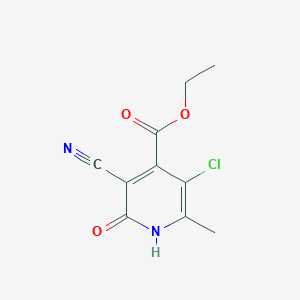
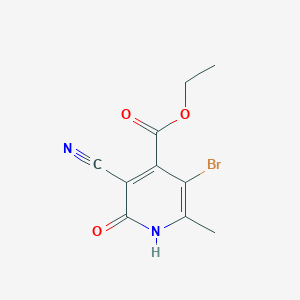
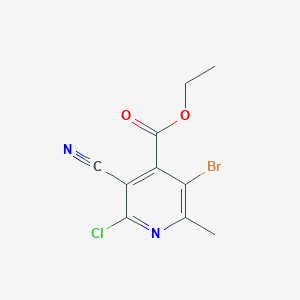
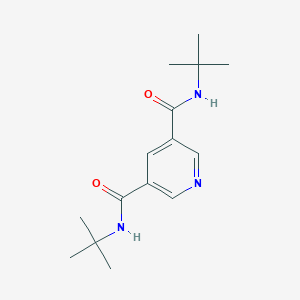
![Spiro(1-azatricyclo[3.3.1.1~3,7~]decane-6,2'-[1,3]-dithiolane)-2-ol](/img/structure/B289809.png)
